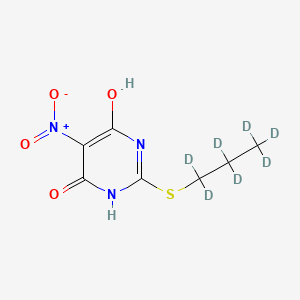

S-Propyl-5-nitro-2-thiobarbituric-d7 Acid

Description

Properties

IUPAC Name |

2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)-4-hydroxy-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h2-3H2,1H3,(H2,8,9,11,12)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMVMACIFWKESN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization of Thiocarbamide with Malonic Esters

The foundational step involves the reaction of thiocarbamide (NH₂CSNH₂) with a malonic ester derivative. As demonstrated in CN103992279A, this process employs aluminum isopropylate as a catalyst to facilitate cyclization. For example, 2-methyl-malonic ester reacts with thiocarbamide in toluene at 10–20°C for 15 hours, yielding 6-dihydroxyl-5-methyl-2-mercaptopyrimidine with 91.6% yield. The general reaction mechanism proceeds as follows:

Key Parameters:

Nitration at the 5-Position

Introducing the nitro group requires careful electrophilic substitution. In CN103992279A, nitration is achieved using pre-functionalized nitro-malonic esters (e.g., 1-ethyl-3-methyl-2-nitro diester malonate). Reaction with thiocarbamide at -10–10°C for 20 hours yields 4,6-dihydroxyl-5-nitro-2-mercaptopyrimidine (93.8% yield, 96.4% HPLC purity).

Reaction Scheme:

Deuterium Incorporation Strategies

Deuterated Propyl Group Introduction

The S-propyl-d7 group is introduced via alkylation of the thiobarbituric acid intermediate. Aladdin Scientific’s protocols for deuterated ethyl groups (e.g., 5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione) suggest using deuterated alkyl halides (e.g., CD₃CD₂CD₂I) under nucleophilic conditions.

Example Protocol:

-

React 5-nitro-2-thiobarbituric acid with deuterated 1-iodopropane-d7 (CD₃CD₂CD₂I) in DMF.

-

Maintain at 60°C for 12 hours under nitrogen.

-

Purify via recrystallization from ethanol-d6.

Yield Optimization:

Isotopic Purity Assurance

Deuterium enrichment is verified via mass spectrometry and H-NMR. The molecular ion peak at m/z 238.075 confirms seven deuterium atoms.

Integrated Synthesis Pathway for this compound

Stepwise Procedure

-

Synthesis of 5-Nitro-2-thiobarbituric Acid:

-

S-Propyl-d7 Alkylation:

-

Purification:

Analytical Characterization Data

Table 1. Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆D₆H₂N₃O₄S·CD |

| Molecular Weight | 238.272 g/mol |

| Accurate Mass | 238.075 |

| HPLC Purity | >95% |

| Deuterium Enrichment | 99.5% (via H-NMR) |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Oxidation Reactions

The propylthio (-S-C₃H₇) group undergoes oxidation to form sulfoxides or sulfones under specific conditions.

Key Findings:

Deuteration at the propyl chain (C₃D₇) may reduce reaction rates due to the kinetic isotope effect (KIE), though experimental data for this specific compound remains unpublished.

Reduction Reactions

The nitro (-NO₂) group at position 5 is susceptible to reduction, forming amino derivatives.

Key Findings:

Substitution Reactions

The sulfur atom in the thiobarbituric core participates in nucleophilic substitutions.

Key Findings:

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiobarbituric ring undergoes tautomerization and cleavage.

Key Findings:

-

Tautomerization : At pH < 3, the enol-thione form dominates, altering reactivity toward electrophiles .

-

Ring Cleavage : Prolonged exposure to HCl (≥2M) results in hydrolysis to malondialdehyde-d7 derivatives and thiourea fragments .

Photochemical Reactivity

The nitro group facilitates UV-induced radical formation:

-

Photolysis (λ = 254 nm) generates nitroxyl radicals (- NO) and thiyl radicals (- S-C₃D₇), detectable via EPR spectroscopy .

Deuterium-Specific Effects

-

Isotopic Labeling Stability : The d7-propyl group remains intact under standard conditions (pH 4–9, ≤100°C) but undergoes H/D exchange in strongly basic media (pH >12) .

-

Synthetic Utility : Used as an internal standard in mass spectrometry for quantifying non-deuterated analogs in biological matrices .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

S-Propyl-5-nitro-2-thiobarbituric-d7 acid has been investigated for its anticancer properties. Modified derivatives of this compound have shown enhanced activity against specific cancer cell lines, exhibiting lower IC50 values compared to conventional treatments like doxorubicin. This suggests its potential as a lead compound for developing new anticancer agents.

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial activity against both gram-positive and gram-negative bacteria. This property positions the compound as a promising candidate for antibiotic development, particularly in the face of rising antibiotic resistance.

Synthesis of Pharmaceutical Compounds

Precursor in Drug Development

this compound has been utilized as a precursor in the synthesis of ticagrelor, an antiplatelet medication. The efficiency of this compound in producing effective pharmaceutical agents highlights its importance in drug development processes.

Case Studies

| Study Focus | Findings |

|---|---|

| Ticagrelor Synthesis | Demonstrated the efficiency of this compound as a precursor for ticagrelor, enhancing antiplatelet effects. |

| Antimicrobial Efficacy | Showed significant antimicrobial activity against various bacterial strains, suggesting potential for new antibiotic formulations. |

| Anticancer Research | Modified derivatives exhibited lower IC50 values against cancer cell lines compared to standard treatments, indicating enhanced efficacy. |

Biochemical Applications

Oxidative Stress Studies

The compound has been employed in studies examining oxidative stress and its implications in various biological systems. Its role in modulating oxidative stress markers makes it valuable for understanding cellular responses to environmental toxins and therapeutic agents .

Mechanism of Action

The mechanism of action of S-Propyl-5-nitro-2-thiobarbituric-d7 Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic pathways and effects .

Comparison with Similar Compounds

a. 5-Allylbarbituric Acid (C₇H₈N₂O₃)

- Molecular Formula : C₇H₈N₂O₃ (MW: 168.15 g/mol) .

- Substituents : Allyl group at the 5-position; lacks sulfur and nitro groups.

- Key Differences : The absence of a thioether (S-propyl) and nitro substituents reduces electrophilicity compared to S-Propyl-5-nitro-2-thiobarbituric-d7 Acid. The allyl group may confer milder reactivity in conjugation-driven reactions.

b. 5-Allyl-5-(2-hydroxypropyl) Permethylated Barbituric Acid

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₈H₅D₇N₃O₃S | ~254.3 (estimated) | S-Propyl, NO₂, deuterated |

| 5-Allylbarbituric Acid | C₇H₈N₂O₃ | 168.15 | Allyl |

| Barbituric Acid (Parent) | C₄H₄N₂O₃ | 128.09 | None |

Reactivity and Functional Group Impact

- Nitro Group vs. Allyl/Hydroxypropyl : The nitro group in this compound enhances electrophilicity, facilitating nucleophilic attack in assays such as the TBA reaction with malondialdehyde (a lipid peroxidation marker). This contrasts with 5-allylbarbituric acid, which lacks such strong electron-withdrawing groups .

- Thiobarbituric Acid vs. Barbituric Acid : The sulfur atom in the thiobarbituric core lowers the pKa compared to oxygenated barbituric acid, increasing acidity and altering binding kinetics in metal-chelation or redox reactions .

Analytical and Spectroscopic Properties

- Gas Chromatography (GC) : 5-Allylbarbituric acid exhibits a Kovats Retention Index (RI) of 1660 on an OV-1 column at 200°C . This compound, with its nitro and deuterated groups, would likely show a higher RI due to increased molecular weight and polarity.

- Isotopic Effects: The deuterium substitution (d7) increases the molecular weight by ~7 Da compared to the non-deuterated form, creating distinct isotopic patterns in mass spectrometry (e.g., shifted m/z ratios and split peaks in MS/MS spectra) .

Biological Activity

S-Propyl-5-nitro-2-thiobarbituric-d7 acid is a synthetic derivative of thiobarbituric acid, which has garnered attention due to its potential biological activities. This compound is structurally related to other thiobarbituric acids known for their antioxidant properties and ability to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a nitro group and a thioketone moiety. The incorporation of deuterium (d7) isotopes enhances its stability and can influence its metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiobarbituric acids are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders.

- Inhibition of Lipid Peroxidation : The compound has been shown to inhibit lipid peroxidation, a process that can lead to cell membrane damage and is implicated in aging and chronic diseases.

- Cell Proliferation Modulation : Research indicates that this compound may influence cell cycle progression and apoptosis in cancer cells, suggesting potential applications in oncology.

Table 1: Biological Activities of this compound

Case Studies

- Neuroblastoma Treatment : A study published in 2024 explored the effects of this compound on neuroblastoma cells. The compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to untreated controls. This suggests its potential as a therapeutic agent in pediatric oncology .

- Oxidative Stress Model : In an experimental model of oxidative stress, administration of this compound resulted in a marked decrease in lipid peroxidation products, indicating its protective role against oxidative damage .

- Cell Proliferation Studies : In vitro studies showed that the compound could modulate cell proliferation rates in various cancer cell lines, suggesting a possible mechanism for its anticancer effects .

Q & A

Q. What are the key synthetic pathways for S-Propyl-5-nitro-2-thiobarbituric-d7 Acid, and how do reaction conditions influence isotopic purity?

Methodological Answer: Synthesis typically involves deuteration of the propyl group via exchange reactions using deuterated solvents (e.g., D₂O or CD₃OD) under acidic catalysis. Isotopic purity (>98%) is validated via mass spectrometry and NMR, with careful control of temperature and reaction time to minimize back-exchange . Side reactions, such as intramolecular isomerization (observed in analogous barbiturates), can occur if brominated intermediates are mishandled, leading to undesired byproducts .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Accelerated stability studies using HPLC-MS under stress conditions (e.g., 40°C/75% RH, UV exposure) are critical. Deuterated compounds may exhibit altered degradation kinetics compared to non-deuterated analogs due to isotopic effects on bond strength. Quantify degradation products (e.g., nitro-group reduction or thiobarbituric acid ring cleavage) using high-resolution mass spectrometry .

Q. What spectroscopic techniques are most reliable for confirming the structure of deuterated thiobarbituric acid derivatives?

Methodological Answer: Combine ¹H/²H NMR to verify deuterium incorporation (absence of proton signals in the propyl region) and FT-IR to confirm functional groups (C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹). Isotopic patterns in ESI-MS further validate molecular integrity .

Advanced Research Questions

Q. What mechanistic insights explain the intramolecular isomerization risks during the synthesis of deuterated barbiturates?

Methodological Answer: Analogous studies on 5-phenyl-barbiturates reveal that brominated intermediates (e.g., 5-phenyl-5-(3-bromopropyl)barbituric acid) undergo nucleophilic substitution with ammonia, leading to cyclic amides (e.g., piperidones) instead of alkylated products. For deuterated analogs, solvent polarity and temperature must be optimized to suppress such rearrangements. Computational modeling (DFT) can predict reaction pathways and guide synthetic protocols .

Q. How do isotopic substitutions (e.g., deuterium) influence the pharmacokinetic properties of this compound in vivo?

Methodological Answer: Deuterium incorporation can prolong metabolic half-life via the kinetic isotope effect (KIE), reducing CYP450-mediated oxidation rates. Validate using radiolabeled tracers in animal models and compare AUC values against non-deuterated controls. Note that deuteration may alter tissue distribution due to changes in lipophilicity .

Q. What analytical challenges arise when quantifying trace impurities in deuterated thiobarbituric acid derivatives, and how can they be mitigated?

Methodological Answer: Co-elution of deuterated and non-deuterated species in HPLC-MS complicates quantification. Use deuterium-specific detection (e.g., MRM transitions for d7 vs. d0 fragments) and orthogonal methods like ²H NMR. Calibrate with isotopically pure standards to account for matrix effects .

Q. How should researchers address contradictions in reported solubility data for this compound across different solvent systems?

Methodological Answer: Discrepancies often stem from solvent deuteration (e.g., DMSO-d6 vs. H₂O) or pH variations. Conduct systematic solubility studies using standardized buffers (pH 2–12) and document solvent isotope effects. Correlate results with Hansen solubility parameters to identify optimal solvents for crystallization .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for resolving conflicting bioactivity data in studies involving deuterated barbiturates?

Methodological Answer: Apply multivariate analysis (e.g., PCA) to disentangle isotopic effects from experimental variables (e.g., cell line variability). Use Bayesian modeling to quantify uncertainty in low-signal assays (e.g., IC₅₀ shifts <2-fold) and validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can isotopic interference be minimized in mass spectrometry-based quantification of this compound?

Methodological Answer: Employ high-resolution mass spectrometers (HRMS) with resolving power >30,000 to separate isotopic clusters. For low-abundance samples, use stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression/enhancement .

Experimental Design

Q. What controls are essential when evaluating the metabolic stability of deuterated thiobarbituric acid derivatives in hepatic microsomes?

Methodological Answer: Include (1) non-deuterated controls to assess KIE, (2) NADPH-depleted microsomes to distinguish enzymatic vs. non-enzymatic degradation, and (3) CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. How should researchers design assays to probe the antioxidant activity of this compound without confounding nitro-group reactivity?

Methodological Answer: Use comparative assays (e.g., DPPH radical scavenging vs. thiobarbituric acid reactive substances (TBARS)) to isolate nitro-group contributions. Pre-treat samples with nitroreductase inhibitors to differentiate direct antioxidant effects from metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.